1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N6O3S and its molecular weight is 438.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels, often leading to the inhibition of enzyme activity, disruption of cell signaling pathways, or induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
6-(2-methoxyethyl)-2-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-30-10-9-26-16(12-15-18(26)24-17-4-2-3-7-27(17)20(15)29)19(28)23-14-5-8-25(13-14)21-22-6-11-31-21/h2-4,6-7,11-12,14H,5,8-10,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMZFPEUWIHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4CCN(C4)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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